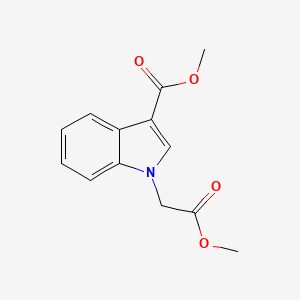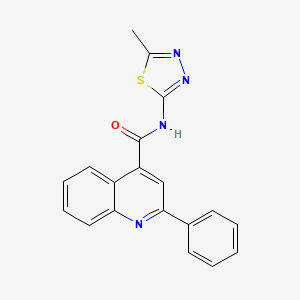![molecular formula C10H9N3O2S B5880641 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone, also known as PDTC, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. PDTC is a member of the thione family of compounds and is structurally similar to other thiones such as dithiocarbamates and thioamides. PDTC has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone exerts its effects through a variety of mechanisms. One mechanism is its ability to chelate metals such as zinc and copper. This chelation can lead to the inhibition of enzymes that require these metals for their activity. This compound also inhibits the activation of NF-κB, as mentioned previously. In addition, this compound can modulate the activity of other transcription factors such as activator protein-1 (AP-1) and signal transducer and activator of transcription 3 (STAT3).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory, antioxidant, and anticancer properties, this compound has been shown to have neuroprotective effects. It has been shown to protect against neuronal damage caused by oxidative stress and inflammation. This compound has also been investigated for its potential in the treatment of diabetes. Studies have shown that this compound can improve insulin sensitivity and glucose uptake in skeletal muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone in lab experiments is its low toxicity. This compound has been shown to be relatively non-toxic to cells and animals at concentrations used in research. Another advantage is its stability. This compound is stable under a variety of conditions and can be stored for long periods of time. One limitation of using this compound is its potential to chelate metals. This can lead to the inhibition of enzymes that require these metals for their activity, which may confound experimental results.
Direcciones Futuras
There are many potential future directions for research on 1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone. One area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound's neuroprotective properties make it a promising candidate for further study in this area. Another area of interest is its potential in the treatment of diabetes. This compound's ability to improve insulin sensitivity and glucose uptake make it a potential therapeutic agent for the treatment of this disease. Finally, this compound's anticancer properties make it a promising candidate for further study in the development of new cancer therapies.
Métodos De Síntesis
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone can be synthesized using a variety of methods. One common method involves the reaction of 3-pyridinethiol with 2-chloro-5-(chloromethyl)-1,3,4-oxadiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetone to yield this compound.
Aplicaciones Científicas De Investigación
1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone has been extensively studied for its potential therapeutic applications. One area of research is its anti-inflammatory properties. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α).
This compound has also been studied for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress. In addition, this compound has been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
1-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-7(14)6-16-10-13-12-9(15-10)8-3-2-4-11-5-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWCGPXMMPUXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(O1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)





![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)

![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)
![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)

![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)
